
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane is a synthetic organic compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with a chloro and trimethoxyethylidene group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane typically involves the reaction of 1,1-dimethylcyclopropane with chloroform and methanol under specific conditions. The reaction is catalyzed by a strong base such as sodium hydroxide, which facilitates the formation of the trimethoxyethylidene group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane involves its interaction with molecular targets through its reactive functional groups. The chloro and trimethoxyethylidene groups facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
Similar compounds to 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane include:
- 1-chloro-2,2-diphenyl-cyclopropane
- 1-chloro-2-(2-chlorocyclopropyl)cyclopropane
- 9-(1-chloro-ethyl)-phenanthrene
These compounds share structural similarities but differ in their substituents and reactivity. The unique combination of the chloro and trimethoxyethylidene groups in this compound sets it apart, offering distinct chemical properties and applications.
Propiedades
Número CAS |
89878-97-7 |
|---|---|
Fórmula molecular |
C10H17ClO3 |
Peso molecular |
220.69 g/mol |
Nombre IUPAC |
2-(1-chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C10H17ClO3/c1-9(2)6-7(9)8(11)10(12-3,13-4)14-5/h6H2,1-5H3 |
Clave InChI |
MERLHLYZIRDLQK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1=C(C(OC)(OC)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



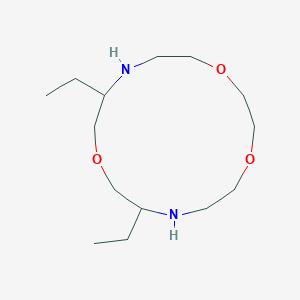
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
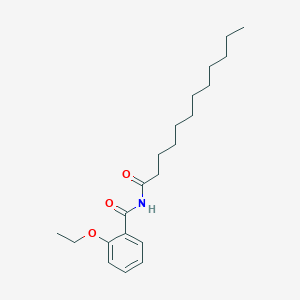
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
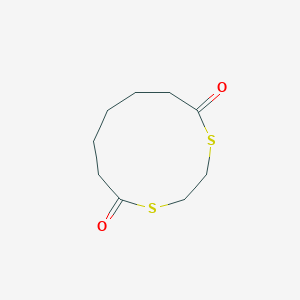
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)

![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
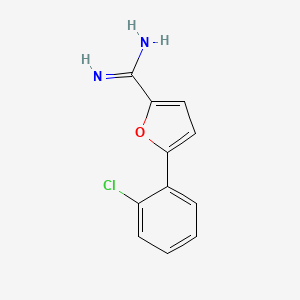
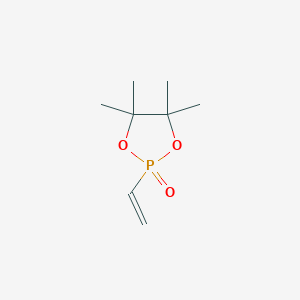
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)
